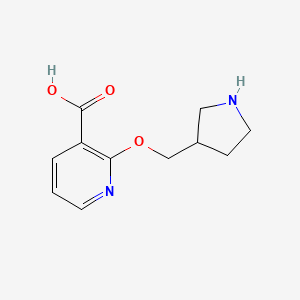
2-(Pyrrolidin-3-ylmethoxy)nicotinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Pyrrolidin-3-ylmethoxy)nicotinic acid is a compound that features a pyrrolidine ring attached to a nicotinic acid moiety through a methoxy linker
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-3-ylmethoxy)nicotinic acid typically involves the formation of the pyrrolidine ring followed by its attachment to the nicotinic acid moiety. One common method involves the reaction of nicotinic acid with a pyrrolidine derivative under specific conditions to form the desired compound. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like dimethylformamide or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
2-(Pyrrolidin-3-ylmethoxy)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
2-(Pyrrolidin-3-ylmethoxy)nicotinic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(Pyrrolidin-3-ylmethoxy)nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and specificity, while the nicotinic acid moiety can modulate biological activity. The compound may act by inhibiting or activating specific pathways, leading to its observed effects.
相似化合物的比较
Similar Compounds
Pyrrolidine-2-one: A compound with a similar pyrrolidine ring but different functional groups.
Nicotinic acid derivatives: Compounds with modifications to the nicotinic acid moiety.
Uniqueness
2-(Pyrrolidin-3-ylmethoxy)nicotinic acid is unique due to its combination of a pyrrolidine ring and a nicotinic acid moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications and potential therapeutic benefits.
属性
分子式 |
C11H14N2O3 |
|---|---|
分子量 |
222.24 g/mol |
IUPAC 名称 |
2-(pyrrolidin-3-ylmethoxy)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H14N2O3/c14-11(15)9-2-1-4-13-10(9)16-7-8-3-5-12-6-8/h1-2,4,8,12H,3,5-7H2,(H,14,15) |
InChI 键 |
UZBUDCAUWIBSJW-UHFFFAOYSA-N |
规范 SMILES |
C1CNCC1COC2=C(C=CC=N2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(3-Amino-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]ethanol;methanesulfonic acid;dihydrate](/img/structure/B12833520.png)
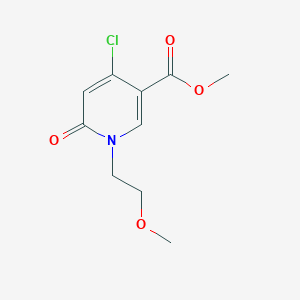
![5-[[1-[2-(4-Butan-2-ylphenoxy)ethyl]pyrrol-2-yl]methylidene]-1-(4-fluorophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B12833525.png)
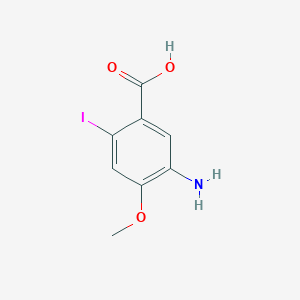
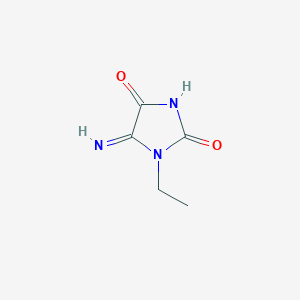
![1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-3,3-dimethylbutan-2-one](/img/structure/B12833556.png)

![8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(27),2,4(11),5(9),7,12,17,19(26),21(25),22-decaene](/img/structure/B12833575.png)
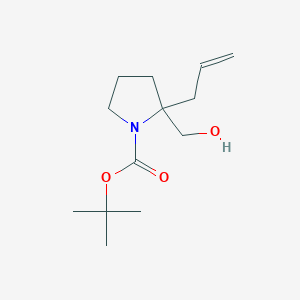
![3-Tert-butyl-3-azabicyclo[3.3.1]nonan-9-amine](/img/structure/B12833587.png)

![1-N-(4-{4-[(4-aminophenyl)(methyl)amino]phenyl}phenyl)-1-N-methylbenzene-1,4-diamine](/img/structure/B12833596.png)
![7-(((3-Fluorobenzyl)oxy)methyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B12833597.png)

